molecular formula C17H19ClN2O2 B4578013 2-(4-chloro-3-methylphenoxy)-2-methyl-N-(6-methylpyridin-2-yl)propanamide

2-(4-chloro-3-methylphenoxy)-2-methyl-N-(6-methylpyridin-2-yl)propanamide

Cat. No.: B4578013
M. Wt: 318.8 g/mol
InChI Key: XVWCTESLTHRORV-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-2-methyl-N-(6-methylpyridin-2-yl)propanamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chloro-3-methylphenoxy)-2-methyl-N-(6-methylpyridin-2-yl)propanamide typically involves a multi-step process. One common method includes the reaction of 4-chloro-3-methylphenol with 2-bromo-2-methylpropanoic acid, followed by the introduction of the pyridinyl group through a nucleophilic substitution reaction. The final step involves the formation of the amide bond under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 2-(4-chloro-3-methylphenoxy)-2-methyl-N-(6-methylpyridin-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or pyridinyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-2-methyl-N-(6-methylpyridin-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-2-methyl-N-(6-methylpyridin-2-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-(4-chloro-3-methylphenoxy)-2-methylpropanamide
  • 2-(4-chloro-3-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide

Comparison: Compared to similar compounds, 2-(4-chloro-3-methylphenoxy)-2-methyl-N-(6-methylpyridin-2-yl)propanamide exhibits unique properties due to the presence of both the pyridinyl and phenoxy groups

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-2-methyl-N-(6-methylpyridin-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2/c1-11-10-13(8-9-14(11)18)22-17(3,4)16(21)20-15-7-5-6-12(2)19-15/h5-10H,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWCTESLTHRORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C(C)(C)OC2=CC(=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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